![molecular formula C17H16N4O B12899499 Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- CAS No. 61751-70-0](/img/structure/B12899499.png)
Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.
Analyse Chemischer Reaktionen
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.
5-Phenyl-1H-1,2,4-triazole-3-thiol:
Eigenschaften
CAS-Nummer |
61751-70-0 |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3 |
InChI-Schlüssel |
KJLBZFKSKLFSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


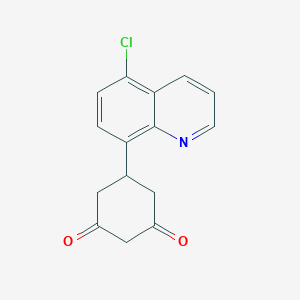
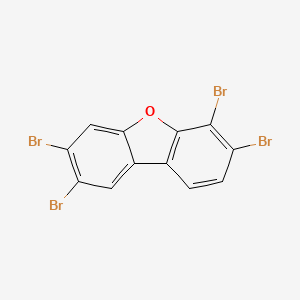
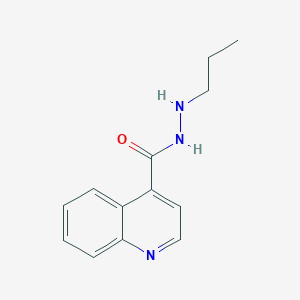
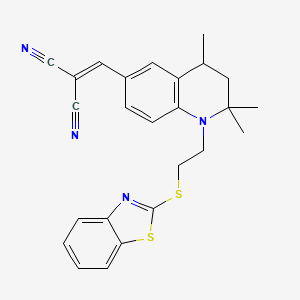
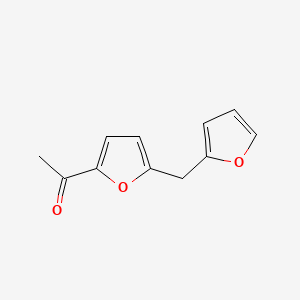
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
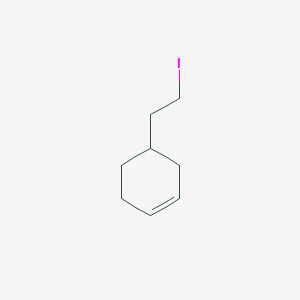

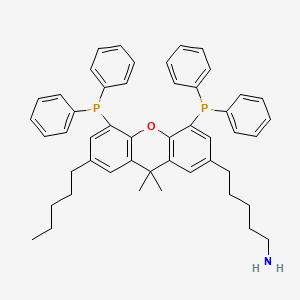
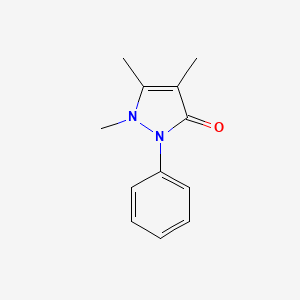
![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)

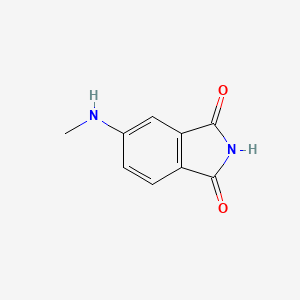
![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
